molecular formula C20H14ClN5O2S2 B14976637 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B14976637
M. Wt: 455.9 g/mol
InChI Key: DQBZIRPFALHEDQ-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound featuring a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactionsKey reagents include chlorosulfonic acid, 4-chloroaniline, and 4-methylaniline .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate cell growth and proliferation.

    Medicine: Explored as a candidate for cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.

Mechanism of Action

The compound exerts its effects primarily through kinase inhibition. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that regulate cell growth and division, leading to reduced proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is unique due to its specific structural features, which confer high selectivity and potency as a kinase inhibitor. This makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C20H14ClN5O2S2

Molecular Weight

455.9 g/mol

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C20H14ClN5O2S2/c1-12-2-6-14(7-3-12)22-18-17-16(10-11-29-17)26-19(23-18)20(24-25-26)30(27,28)15-8-4-13(21)5-9-15/h2-11H,1H3,(H,22,23)

InChI Key

DQBZIRPFALHEDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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